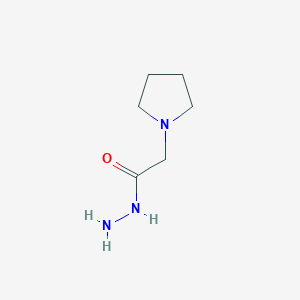

2-(Pyrrolidin-1-yl)acetohydrazide

CAS No.: 7171-96-2

Cat. No.: VC7815222

Molecular Formula: C6H14ClN3O

Molecular Weight: 179.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7171-96-2 |

|---|---|

| Molecular Formula | C6H14ClN3O |

| Molecular Weight | 179.65 |

| IUPAC Name | 2-pyrrolidin-1-ylacetohydrazide |

| Standard InChI | InChI=1S/C6H13N3O/c7-8-6(10)5-9-3-1-2-4-9/h1-5,7H2,(H,8,10) |

| Standard InChI Key | FMEYGLQPEBCHSV-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CC(=O)NN |

| Canonical SMILES | C1CCN(C1)CC(=O)NN.Cl |

Introduction

Structural and Chemical Identity

2-(Pyrrolidin-1-yl)acetohydrazide (C₆H₁₂N₃O) consists of an acetohydrazide backbone (CH₃CONHNH₂) substituted at the α-carbon with a pyrrolidin-1-yl group. The pyrrolidine ring, a five-membered secondary amine, introduces steric bulk and enhances lipophilicity compared to unsubstituted acetohydrazides . Key structural features include:

-

Molecular formula: C₆H₁₂N₃O

-

Molecular weight: 142.18 g/mol (calculated)

-

Functional groups: Hydrazide (-CONHNH₂), pyrrolidine (C₄H₈N)

The compound’s stereoelectronic profile suggests moderate polarity, with a predicted logP of ~1.2–1.5, balancing solubility and membrane permeability . Hydrogen bond donors (1) and acceptors (3) further influence its pharmacokinetic behavior.

Synthesis Methodologies

General Synthetic Routes

The synthesis of 2-(pyrrolidin-1-yl)acetohydrazide derivatives typically involves sequential nucleophilic substitutions and condensation reactions. A representative pathway, adapted from studies on analogous compounds , proceeds as follows:

-

Formation of chloroacetohydrazide:

Ethyl chloroacetate reacts with hydrazine hydrate to yield 2-chloroacetohydrazide. -

Pyrrolidine substitution:

The chloro group undergoes nucleophilic displacement with pyrrolidine in polar aprotic solvents (e.g., DMF) at 60–80°C. -

Purification:

Recrystallization from ethanol or aqueous ethanol yields the pure product.

Optimization Strategies

-

Catalysis: Anhydrous zinc chloride or sulfuric acid accelerates substitution reactions .

-

Solvent selection: Ethanol or dioxane improves yield (reported 70–85% for analogs) .

-

Temperature control: Reflux at 70–80°C minimizes side product formation.

Physicochemical Properties

While experimental data for 2-(pyrrolidin-1-yl)acetohydrazide are scarce, extrapolations from structurally related compounds provide insights :

The pyrrolidine moiety increases lipophilicity compared to parent acetohydrazides, potentially enhancing blood-brain barrier penetration .

Biological Activities

Antimicrobial Effects

Thiazolidinone-acetohydrazide hybrids demonstrate broad-spectrum activity:

-

Structure-activity relationship: Electron-withdrawing substituents (e.g., Cl, NO₂) enhance potency .

Pharmacological and Toxicological Profiles

ADME Predictions

Computational models for analogs suggest favorable drug-likeness :

-

Absorption: 94.58–100% human oral absorption.

-

Metabolism: Susceptible to CYP3A4-mediated oxidation.

-

Excretion: Renal clearance predominates.

Toxicity Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume